

Spectral Analysis of Adipic Acid-d4: A Technical Guide

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Compound of Interest

Compound Name: Adipic acid-d4

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This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **adipic acid-d4**. Due to the limited availability of direct experimental spectra for the deuterated species, this document presents high-quality spectral data for unlabeled adipic acid as a reference. It further elaborates on the anticipated spectral changes resulting from deuterium substitution at the C2, C2', C5, and C5' positions. Detailed experimental protocols for acquiring such data are also provided.

Introduction to Adipic Acid-d4

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of nylon 6,6. Deuterium-labeled adipic acid, specifically **adipic acid-d4** ($\text{HOOC}(\text{CH}_2)(\text{CD}_2)_2\text{CH}_2\text{COOH}$), serves as a valuable internal standard in quantitative mass spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic assessments. The substitution of hydrogen with deuterium provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical properties.

Predicted Spectral Data

The following tables summarize the experimental NMR and MS data for unlabeled adipic acid. The expected modifications for **adipic acid-d4** are described in the accompanying text.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for Adipic Acid

Protons	Chemical Shift (δ) in DMSO- d_6 (ppm)	Multiplicity	Integration
-COOH	~12.0	Singlet	2H
-CH ₂ - (α to COOH)	~2.21	Triplet	4H
-CH ₂ - (β to COOH)	~1.51	Quintet	4H

Expected ^1H NMR Spectrum of **Adipic Acid- d_4** :

In the ^1H NMR spectrum of **adipic acid- d_4** , the signal corresponding to the α -protons at ~2.21 ppm would be absent due to the substitution of these four protons with deuterium. The spectrum would be simplified, showing only the signal for the β -protons at ~1.51 ppm and the carboxylic acid protons at ~12.0 ppm.

Table 2: ^{13}C NMR Spectral Data for Adipic Acid

Carbon	Chemical Shift (δ) in DMSO- d_6 (ppm)
-COOH	~174
-CH ₂ - (α to COOH)	~34
-CH ₂ - (β to COOH)	~24

Expected ^{13}C NMR Spectrum of **Adipic Acid- d_4** :

The ^{13}C NMR spectrum of **adipic acid- d_4** is expected to show a few key differences compared to the unlabeled compound. The carbon atom directly bonded to deuterium (the α -carbon) will exhibit a triplet in the proton-coupled ^{13}C spectrum due to C-D coupling. In the proton-decoupled spectrum, this signal may appear as a slightly broadened and less intense peak compared to its non-deuterated counterpart. A slight upfield shift (isotope shift) of the α -carbon

signal is also anticipated. The chemical shifts of the other carbon atoms should remain largely unaffected.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Adipic Acid

Parameter	Value
Molecular Weight	146.14 g/mol
Molecular Ion $[M]^+$	m/z 146
Key Fragment Ions (EI)	m/z 128, 112, 100[1]
Deprotonated Molecule $[M-H]^-$	m/z 145.0511[2]
Key Fragment Ions (CID of $[M-H]^-$)	m/z 127, 101, 83, 81[2][3]

Expected Mass Spectrum of **Adipic Acid-d4**:

The molecular weight of **adipic acid-d4** is 150.17 g/mol [4]. Consequently, the molecular ion peak in the mass spectrum will be observed at m/z 150, a shift of +4 mass units compared to unlabeled adipic acid. The fragmentation pattern is expected to be analogous to the unlabeled compound, with the corresponding fragment ions also shifted by +4 or a fraction thereof, depending on which part of the molecule is retained in the fragment. For instance, the loss of a water molecule from the deuterated parent ion would likely result in a fragment at m/z 132. A study on adipic acid-d2 showed that the primary fragmentation is the loss of a water molecule.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of **adipic acid-d4**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **adipic acid-d4** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.

- Ensure complete dissolution by gentle vortexing.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required. For spectra in D₂O, a reference compound like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

Instrumentation and Data Acquisition:

- The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Perform baseline correction to ensure a flat baseline.
- Reference the chemical shifts to the internal standard or the residual solvent peak.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **adipic acid-d4** in a suitable solvent (e.g., methanol, acetonitrile, or water).
- For analysis by techniques like Electrospray Ionization (ESI), further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

Instrumentation and Data Acquisition:

- The analysis can be performed on various mass spectrometers, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer, often coupled with a liquid chromatography (LC) system for sample introduction.
- LC-MS (ESI):
 - Use a suitable reverse-phase column (e.g., C18).
 - Employ a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
 - Set the mass spectrometer to operate in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to observe the $[M-H]^-$ ion.
 - Acquire full scan mass spectra to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

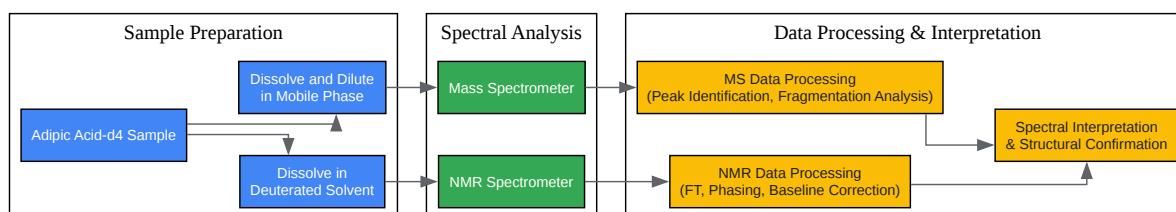
Data Processing:

- Analyze the full scan data to determine the mass-to-charge ratio (m/z) of the molecular ion.
- Examine the MS/MS spectra to identify the characteristic fragment ions.

- Use the accurate mass measurements from a high-resolution mass spectrometer to confirm the elemental composition of the parent and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **adipic acid-d4**.



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Caption: Experimental workflow for NMR and MS analysis of **Adipic Acid-d4**.

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- To cite this document: BenchChem. [Spectral Analysis of Adipic Acid-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12314669#adipic-acid-d4-spectral-data-nmr-mass-spec]

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